Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-
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Overview
Description
Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- is a chemical compound with the molecular formula C₁₁H₁₁F₃O₃S It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and a trifluoroethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- typically involves the introduction of the trifluoroethylthio group to a benzaldehyde derivative. One common method is the reaction of 2,5-dimethoxybenzaldehyde with a trifluoroethylthiol reagent under appropriate conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and trifluoroethylthio groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]benzoic acid.
Reduction: Formation of 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- involves its interaction with specific molecular targets. The trifluoroethylthio group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The methoxy groups may also play a role in modulating the compound’s overall chemical behavior and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2,5-dimethoxy-: Lacks the trifluoroethylthio group, resulting in different chemical and biological properties.
Benzaldehyde, 2,4-dimethoxy-: Similar structure but with methoxy groups at different positions, leading to variations in reactivity and applications.
Benzaldehyde, 4-(hydroxymethyl)-2,5-dimethoxy-: Contains a hydroxymethyl group instead of the trifluoroethylthio group, affecting its chemical behavior.
Uniqueness
The presence of the trifluoroethylthio group in Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]- imparts unique properties, such as increased reactivity and potential for specific biological interactions, distinguishing it from other similar compounds.
Properties
CAS No. |
648957-00-0 |
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Molecular Formula |
C11H11F3O3S |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2,5-dimethoxy-4-(2,2,2-trifluoroethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C11H11F3O3S/c1-16-8-4-10(18-6-11(12,13)14)9(17-2)3-7(8)5-15/h3-5H,6H2,1-2H3 |
InChI Key |
GCRMRAPSSSDQGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SCC(F)(F)F |
Origin of Product |
United States |
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